Cas no 119193-37-2 (1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-)
119193-37-2 structure
Product Name:1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
CAS番号:119193-37-2
MF:C17H22N4O
メガワット:298.382783412933
CID:161961
PubChem ID:3970
Update Time:2025-04-19
1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide
- LY 278584
- 1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
- 1-methyl-n-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1h-indazole-3-carboxamide
- AC1L1H4E
- AC1Q5GMX
- Biomol-NT_000163
- Lopac0_000741
- LY-278584
- SureCN9485783
- LY 297524
- BRD-A12016240-001-01-7
- NCGC00015585-02
- CHEBI:91535
- NCGC00162234-01
- NCGC00162234-02
- Z2714240088
- 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide
- CHEMBL291046
- BDBM84739
- Q27163369
- 1-Methyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]-oct-3-yl]-1H-indazole-3-carboxamide
- AKOS040748814
- 1H-Indazole-3-carboxamide, 1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-
- SCHEMBL9485783
- NCGC00015585-03
- LY-278584; LY278584
- 119193-37-2
- BCP33041
- DTXSID10922885
- CAS_109216-58-2
- LY-278,584 maleate
- CS-0084243
- NSC_3970
- LY278584
- CCG-204826
- BPBio1_000507
- HY-124117
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-indazolecarboxamide
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]-oct-3-yl)-1h-indazole-3-carboxamide
-
- インチ: 1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)
- InChIKey: DDHAJFBBJWHSBR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)NC1CC2CCC(C1)N2C
計算された属性
- せいみつぶんしりょう: 298.17956
- どういたいしつりょう: 298.179
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 522.1°Cat760mmHg
- フラッシュポイント: 269.6°C
- 屈折率: 1.706
- ようかいど: ほとんど溶けない(0.036 g/l)(25ºC)、
- PSA: 50.16
1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- 関連文献
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
119193-37-2 (1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-) 関連製品
- 109889-09-0(Granisetron)
- 127472-42-8(1-Desmethyl 2-Methyl Granisetron)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
ASIACHEM I&E (JIANGSU) CO., LTD
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量